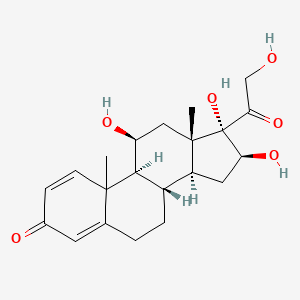
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride typically involves the reaction of 3-(Benzyloxy)aniline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea
- 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)thiourea
- 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)carbamate
Uniqueness
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea Hydrochloride is unique due to its specific substitution pattern and the presence of both benzyloxy and chloropyridinyl groups. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H17Cl2N3O2 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
1-(2-chloropyridin-4-yl)-3-(3-phenylmethoxyphenyl)urea;hydrochloride |
InChI |
InChI=1S/C19H16ClN3O2.ClH/c20-18-12-16(9-10-21-18)23-19(24)22-15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14;/h1-12H,13H2,(H2,21,22,23,24);1H |
Clé InChI |
CENRHOVPXTWLOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=NC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


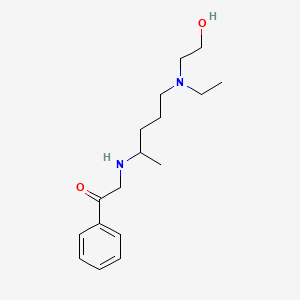

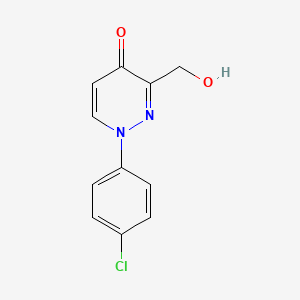
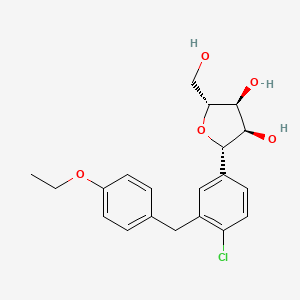
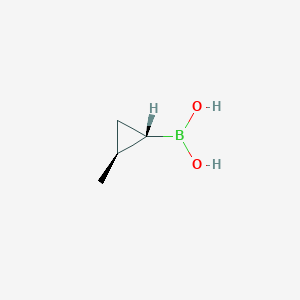
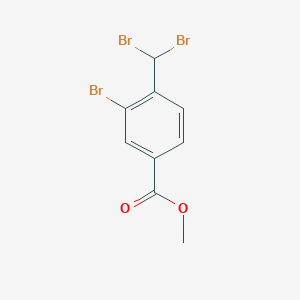
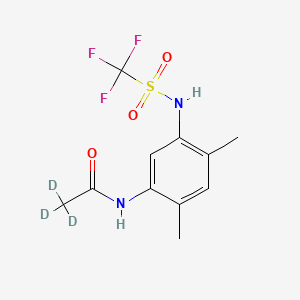
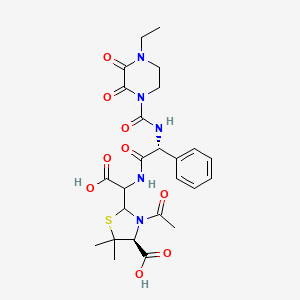
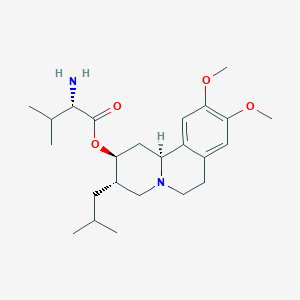
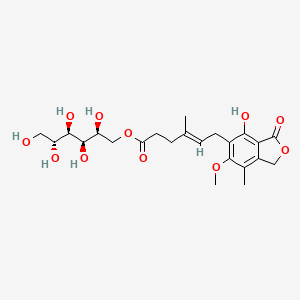

![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
